Cyclopentyl(thiophen-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEDQHMUUGXXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305971 | |
| Record name | Cyclopentyl-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-05-7 | |
| Record name | Cyclopentyl-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99186-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopentyl Thiophen 2 Yl Methanone and Its Structural Analogues
Direct Synthesis Approaches
Direct synthesis of cyclopentyl(thiophen-2-yl)methanone predominantly relies on classical electrophilic aromatic substitution and nucleophilic addition reactions.
Friedel-Crafts Acylation Strategies for the Construction of Thienyl Ketones.Current time information in Bangalore, IN.echemi.com
The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including thienyl ketones. This reaction involves the electrophilic acylation of the thiophene (B33073) ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. For the synthesis of this compound, cyclopentanecarbonyl chloride is the acylating agent of choice. google.com
The choice and optimization of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation of thiophene. While various Lewis acids can be employed, aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this transformation. google.comgoogle.com However, the use of AlCl₃ is not without its challenges, as it can lead to the formation of stable complexes with the resulting ketone, necessitating the use of stoichiometric amounts of the catalyst. google.com
To circumvent some of the issues associated with traditional Lewis acids, alternative catalytic systems have been explored. Research has shown that other Lewis acids like stannic chloride (SnCl₄) and titanium tetrachloride (TiCl₄) can also catalyze the acylation of thiophene, although they are often required in molecular quantities. google.com More recently, efforts have focused on developing more environmentally friendly and efficient catalysts. For instance, solid, non-tin-containing catalysts, including graphite, have been successfully used for the synthesis of cyclopentyl 2-thienyl ketone, offering a milder and more ecologically sound method. google.com Additionally, zinc halides, such as zinc chloride (ZnCl₂), have been found to be distinctive and effective catalysts for the acylation of heterocycles like thiophene, overcoming some of the difficulties encountered with stronger Lewis acids. google.com The catalytic activity of various Lewis acids in acylation reactions has been a subject of extensive study, with copper(II) triflate (Cu(OTf)₂) emerging as a highly efficient catalyst for the acylation of alcohols and thiols under mild conditions. organic-chemistry.orgresearchgate.net
A study on the Friedel-Crafts acylation of thiophene with acetic anhydride using a C25 zeolite catalyst demonstrated high conversion rates, highlighting the potential of solid acid catalysts in these reactions. researchgate.net The optimization of reaction conditions, such as temperature and catalyst loading, is crucial for maximizing the yield and selectivity of the desired product. researchgate.net
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene
| Catalyst | Advantages | Disadvantages |
| Aluminum chloride (AlCl₃) | Readily available, effective. google.comgoogle.com | Can form complexes with product, often required in stoichiometric amounts. google.com |
| Stannic chloride (SnCl₄) | Effective catalyst. google.com | Required in molecular quantities. google.com |
| Graphite | Mild, environmentally friendly. google.com | May require higher temperatures. google.com |
| Zinc chloride (ZnCl₂) | Overcomes issues with stronger Lewis acids. google.com | May have lower activity than AlCl₃. |
| Zeolite C25 | High activity, reusable, environmentally friendly. researchgate.net | May require specific reaction conditions. researchgate.net |
| Copper(II) triflate (Cu(OTf)₂) | Highly efficient under mild conditions for acylation of alcohols/thiols. organic-chemistry.orgresearchgate.net |
This table provides a summary of various catalysts used in the Friedel-Crafts acylation of thiophene and their general characteristics.
A key aspect of the Friedel-Crafts acylation of thiophene is its high regioselectivity. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position (or the equivalent 5-position). echemi.comstackexchange.com This selectivity is attributed to the greater stability of the carbocation intermediate formed during the reaction. echemi.comstackexchange.com
The attack of the electrophile (the acylium ion) at the C2 position of the thiophene ring allows for the delocalization of the positive charge over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization. echemi.comstackexchange.com In contrast, attack at the C3 position results in an intermediate that can only be stabilized by two resonance structures. echemi.comstackexchange.com The intermediate from C2 attack is therefore lower in energy, leading to the preferential formation of the 2-acylated product. echemi.comstackexchange.com This inherent regioselectivity simplifies the synthesis of 2-acylthiophenes like this compound, as it minimizes the formation of isomeric byproducts.
Nucleophilic Addition Reactions for Cyclopentyl Moiety Introduction (e.g., Grignard Reagents).Current time information in Bangalore, IN.
An alternative approach to constructing thienyl ketones involves the use of organometallic reagents, particularly Grignard reagents. organic-chemistry.orgchemguide.co.uklibretexts.org This method provides a powerful way to introduce the cyclopentyl group onto the thiophene ring.
In this synthetic strategy, a thienyl Grignard reagent, such as 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene (B119243) with magnesium metal. chemguide.co.uklibretexts.org This organomagnesium compound then acts as a nucleophile and can react with a suitable electrophilic source of the cyclopentylcarbonyl group, such as cyclopentanecarbonyl chloride or a cyclopentyl ester. organic-chemistry.orgmasterorganicchemistry.com The reaction of a Grignard reagent with an acyl chloride or an ester leads to the formation of a ketone. organic-chemistry.orgmasterorganicchemistry.com It is important to note that when using esters, two equivalents of the Grignard reagent will add to form a tertiary alcohol, so careful control of the reaction conditions is necessary if the ketone is the desired product. masterorganicchemistry.com
The reaction of a Grignard reagent with a nitrile also provides a route to unsymmetrical ketones. organic-chemistry.org Therefore, reacting 2-thienylmagnesium bromide with cyclopentanecarbonitrile (B127170) would yield this compound after hydrolysis of the intermediate imine.
Synthesis of this compound Derivatives and Related Structures
The synthesis of derivatives of this compound and its structural analogues often requires the preparation of specifically functionalized starting materials.
Preparation of Functionalized Cyclopentyl and Thiophene Precursors
The synthesis of more complex analogues of this compound necessitates the use of functionalized cyclopentane (B165970) and thiophene starting materials. For instance, the synthesis of thiophen-2-yl(2-(thiophen-2-yl)cyclopentyl)methanone has been reported, which involves the preparation of a cyclopentyl ring bearing a thiophene substituent. nih.gov
Multicomponent reactions offer an efficient pathway to diversely functionalized cyclopentene (B43876) derivatives, which can serve as precursors to functionalized cyclopentyl ketones. nih.gov For example, the reaction of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile (B47326) or cyanoacetate (B8463686) can produce highly substituted cyclopentenes under mild, metal-free conditions. nih.gov These cyclopentenes can then be further modified to introduce the desired functionality before being used in the synthesis of the target ketone.
The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has also been described, showcasing methods for preparing functionalized cyclopropyl (B3062369) ketones which could be conceptually extended to cyclopentyl systems. nih.gov The preparation of functionalized thiophene precursors can be achieved through various methods, including electrophilic substitution reactions on the thiophene ring to introduce substituents at specific positions. The hydrogenation of thiophenes to yield cyclic thioethers is another important transformation, and recent advances have reported the use of a nano-aluminum oxide Lewis acid layer as an electrocatalyst for this purpose. nih.gov
Multi-step Synthetic Sequences Leading to this compound Scaffolds
The synthesis of this compound and its structural analogues can be achieved through various multi-step sequences. These methods often involve the formation of the core ketone structure followed by further modifications to build more complex molecules. A primary method for synthesizing the title compound is through the direct acylation of thiophene with a cyclopentyl carbonyl equivalent.
A notable process involves the direct Friedel-Crafts acylation of thiophene with cyclopentanecarboxylic acid. google.com This method avoids the preliminary step of converting the carboxylic acid to a more reactive acid chloride, streamlining the synthesis. The reaction is effectively promoted by a water-scavenging solvent like polyphosphoric acid, which facilitates the condensation and leads to high yields of this compound. google.com
This core scaffold can then serve as a key intermediate in a subsequent multi-step sequence to produce more complex derivatives, such as the pharmaceutical compound tiletamine (B1682376). This transformation involves a series of reactions beginning with the halogenation of the cyclopentyl ring, followed by amination and a thermal rearrangement to yield the final product. google.com A significant advantage of this sequence is the potential to perform all steps in the same solvent, such as dichlorobenzene, which eliminates the need to isolate intermediates. google.com
The synthesis of structural analogues often begins with a substituted thiophene. For instance, a multi-step pathway to generate complex bipyridine derivatives starts with 2-acetylthiophene. nih.gov The synthetic sequence, detailed in the table below, highlights a common strategy where different functionalities are introduced sequentially to build the final molecular architecture.
Table 1: Multi-step Synthesis of a Thiophen-2-yl Containing Bipyridine Derivative nih.gov
| Step | Starting Materials | Reagents | Product | Yield |
| 1 | 2-Acetylthiophene, 4-Pyridine carboxaldehyde, Ethyl cyanoacetate | Ammonium (B1175870) acetate, Cerium(IV) ammonium nitrate (B79036) (CAN) | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 89% |
| 2 | Product from Step 1 | Ethyl bromoacetate, Anhydrous potassium carbonate | Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate | 75% |
| 3 | Product from Step 2 | Hydrazine (B178648) hydrate | 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 65% |
This sequence demonstrates the assembly of a complex heterocyclic system onto a thiophene core through a series of condensation and substitution reactions. nih.gov Classical methods for forming the thiophene ring itself, such as the Paal-Knorr thiophene synthesis which involves reacting a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, can also be considered as the initial phase of a multi-step sequence. pharmaguideline.com
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules containing the this compound scaffold, protecting group strategies are crucial for preventing unwanted side reactions. libretexts.org When functional groups that are more reactive than the desired reaction site are present in a starting material or intermediate, they must be temporarily masked.
For instance, if an analogue of this compound were to be synthesized with a hydroxyl group on the cyclopentyl ring, this -OH group would need protection before any reaction involving strong bases or nucleophiles, such as the formation of an organolithium reagent. libretexts.orgwikipedia.org The acidic proton of the hydroxyl group would otherwise quench the reactive species.
Common protecting groups for various functionalities that could be incorporated into analogues are well-established in organic synthesis. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal upon completion of the desired transformation. libretexts.org
Table 2: Common Protecting Groups in Organic Synthesis libretexts.orgmit.edu
| Functional Group | Protecting Group | Abbreviation | Protection Reagent Example | Removal Conditions |
| Alcohol | Benzyl (B1604629) | Bn | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Acid or Fluoride (B91410) ion (e.g., TBAF) |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., HCl, TFA) |
| Carbonyl | Acetal/Ketal | - | Ethylene glycol, acid catalyst | Aqueous acid |
The Boc group, for example, is a widely used protecting group for amines. Its removal is typically achieved under acidic conditions, for instance by treating the protected compound with an excess of concentrated hydrochloric acid. mit.edu Silyl ethers are popular for protecting alcohols and can be cleaved using fluoride ions, which show a high affinity for silicon. libretexts.org The benzyl group, also used for alcohols, is stable to many acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. libretexts.org The strategic application and subsequent removal of these groups allow for the selective transformation of multifunctional molecules, enabling the synthesis of complex structural analogues of this compound.
Reactivity and Mechanistic Investigations of Cyclopentyl Thiophen 2 Yl Methanone
Carbonyl Group Reactivity
The carbonyl group in cyclopentyl(thiophen-2-yl)methanone is a primary site for chemical transformations, undergoing reactions typical of ketones.
Nucleophilic Addition Pathways
The polarized carbon-oxygen double bond of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of products. For instance, organometallic reagents like Grignard reagents can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.
Reductive Transformations
The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group. A notable example is the reduction of a related compound, 1,4-bis(thiophen-2-yl)butane-1,4-dione, where the carbonyl groups are reduced. In one study, thiophen-2-yl(2-(thiophen-2-yl)cyclopentyl)methanone was synthesized via the reduction of a precursor using a Pd/C catalyst and hydrogen gas. nih.gov This reaction, carried out in methanol (B129727) at room temperature for six days, resulted in a 93% yield of the product. nih.gov
Reactions of the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it prone to various substitution reactions. However, the attached electron-withdrawing carbonyl group can decrease the electron density of the ring, thereby affecting its reactivity. nih.gov
Electrophilic Aromatic Substitutions
Thiophene readily undergoes electrophilic aromatic substitution, typically at the C5 position (the carbon adjacent to the sulfur and furthest from the carbonyl group), which is the most nucleophilic position. pearson.com Common electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation. youtube.com For thiophene itself, the rate of electrophilic aromatic substitution is significantly greater than that of benzene (B151609). pearson.com However, the deactivating effect of the cyclopentylmethanone substituent would be expected to reduce this reactivity. The presence of the carbonyl group directs incoming electrophiles primarily to the C5 and sometimes the C4 positions of the thiophene ring.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Arylation, Sonogashira Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to thiophene derivatives.
Palladium-Catalyzed C-H Arylation: This reaction involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide. Palladium catalysts, often in the presence of a ligand and a base, facilitate this transformation. nih.govmdpi.com For instance, Pd(OAc)2 has been used as a catalyst for the direct C-H arylation of thiophene derivatives. nih.govmdpi.com This method provides an efficient route to synthesize substituted thiophenes.
Sonogashira Cross-Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction can be applied to halogenated derivatives of this compound to introduce alkyne functionalities. For example, thiophene-2-carbonyl chloride has been successfully coupled with various terminal acetylenes in the presence of PdCl2(PPh3)2 and CuI. mdpi.com A copper-free version of the Sonogashira coupling has also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
| Reaction | Catalyst System | Reactants | Product Type |
| C-H Arylation | Pd(OAc)2, Ligand, Base | Thiophene derivative, Aryl halide | Aryl-substituted thiophene |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Halogenated thiophene, Terminal alkyne | Alkynyl-substituted thiophene |
Halogenation Reactions (e.g., Bromination)
Thiophene rings can be readily halogenated. However, the presence of an electron-withdrawing carbonyl group can make the reaction less facile. nih.gov While thiophene itself reacts rapidly with bromine even at low temperatures, the reduced electron density in this compound due to the carbonyl group makes halogenation more challenging. nih.gov Nevertheless, under appropriate conditions, bromination can occur, typically at the less deactivated C5 position.
Transformations Involving the Cyclopentyl Moiety
The cyclopentyl portion of this compound offers a site for various chemical modifications, including saturation changes and the introduction of new functional groups.
Hydrogenation and Reduction of Unsaturated Cyclic Systems
While this compound itself contains a saturated cyclopentyl ring, the synthesis of such compounds can be achieved through the hydrogenation of unsaturated precursors. An efficient method for producing chiral 2-substituted cyclopentyl aryl ketones involves the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones. acs.org This reaction demonstrates high yields and excellent stereoselectivities, providing access to chiral molecules that are important motifs in pharmaceuticals. acs.org The process can be performed on a gram scale, and the resulting products can be further derivatized. acs.org
The reduction of the ketone's carbonyl group itself can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions, which convert the ketone to a methylene group, thereby forming cyclopentyl(thiophen-2-yl)methane. derpharmachemica.com Alternatively, catalytic hydrogenation can reduce the ketone to a secondary alcohol. nih.gov The chemoselective hydrogenation of α,β-unsaturated ketones, a related transformation, can be achieved using manganese(I) hydride complexes, which selectively reduce the C=C double bond while leaving the carbonyl group intact. nih.gov
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Unsaturated Precursor
| Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Iridium Complex | Chiral 2-substituted cyclopentyl aryl ketone | up to 99% | >20:1 | up to 99% | acs.org |
Functionalization of the Cyclopentyl Ring
The saturated cyclopentyl ring can be directly functionalized. A notable example is the conversion of this compound into Tiletamine (B1682376). This process involves the halogenation of the cyclopentyl group, followed by amination and a thermal rearrangement to yield the final product. This sequence highlights a pathway to introduce nitrogen-containing functional groups onto the carbocyclic ring, transforming the initial ketone into a pharmacologically relevant molecule.
Cyclization and Rearrangement Reactions
The interplay between the thiophene ring and the ketone functionality gives rise to several interesting cyclization and rearrangement reactions, often promoted by light or acid catalysts.
Photo-Nazarov Reactions of Thiophenyl Enones to Cyclopentanones
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones. organicreactions.org While this compound is not a divinyl ketone, related thiophenyl enones are known to undergo a photochemical variant of this reaction. researchgate.netacs.org The photo-Nazarov reaction of 2-thiophene-yl enones has been shown to be an effective method for producing thiophene-fused cyclopentanones. acs.orgconsensus.app These reactions are often difficult to achieve using traditional Brønsted or Lewis acid catalysts but proceed smoothly under mild flow photochemistry conditions. acs.orgconsensus.app Using solvents like acetic acid or hexafluoroisopropanol (HFIP), these cyclizations can achieve yields ranging from 45% to 97% with short UV exposure times. acs.orgconsensus.app In contrast to thermal, acid-catalyzed Nazarov reactions which tend to produce trans-fused products, the photo-Nazarov cyclization typically yields the cis-fused product via an excited-state process. researchgate.net
Table 2: Flow Photo-Nazarov Reaction of 2-Thiophene-yl Enones
| Reaction Type | Conditions | Product | Yield | Reference |
|---|
Cyclocondensation Reactions
Thiophene-containing ketones can participate in acid-catalyzed cyclocondensation reactions. For instance, di(thiophen-2-yl)alkane diones, when treated with a mixture of acetic acid and hydrochloric acid (HOAc/HCl), undergo cyclocondensation to form products containing five or six-membered rings that incorporate two thiophene units. nih.gov The proposed mechanism involves the enolization of one carbonyl group in the acidic medium, which then attacks the protonated second carbonyl group, leading to cyclization and subsequent dehydration. nih.gov Such reactions demonstrate the ability of the thiophene moiety and ketone functionality to react intramolecularly to build more complex heterocyclic systems. nih.govrsc.org
Lewis Acid-Catalyzed Rearrangements (e.g., Baeyer-Villiger Oxidation of Ketones)
Lewis acids can catalyze a variety of rearrangements in ketones. nih.govnih.gov A classic example is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid. adichemistry.comyoutube.com In the case of an unsymmetrical ketone like this compound, the reaction is regioselective, with the oxygen atom inserting preferentially next to the group with the higher migratory aptitude. adichemistry.com The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. stackexchange.compitt.edu The thiophen-2-yl group, as an electron-rich heteroaryl group, is expected to have a migratory aptitude similar to or greater than a phenyl group. The cyclopentyl group is a secondary alkyl group. Therefore, in the Baeyer-Villiger oxidation of this compound, the thiophen-2-yl group would be expected to migrate preferentially, leading to the formation of cyclopentyl 2-thiophenecarboxylate. This reaction proceeds with retention of stereochemistry at the migrating center. pitt.edu
Table 3: Predicted Product of Baeyer-Villiger Oxidation
| Starting Material | Reagent | Predicted Major Product | Migrating Group | Reference |
|---|
Mechanistic Studies and Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores the elucidation of reaction intermediates, the investigation of radical processes, and the role of catalysts in directing reaction pathways.
Elucidation of Reaction Intermediates
The direct observation and characterization of reaction intermediates of this compound are challenging due to their transient nature. However, mechanistic studies of similar ketones suggest the formation of several key intermediates.
In photochemical reactions, the initial step is the formation of an excited state of the ketone upon absorption of light. kvmwai.edu.inscribd.com For aryl ketones, intersystem crossing from the initial singlet excited state (S1) to a more stable triplet excited state (T1) is often efficient. youtube.com This triplet state is a diradical species and is the precursor to subsequent chemical transformations. escholarship.org
In the context of a Norrish Type I cleavage, the excited ketone would fragment to form an acyl radical and a cyclopentyl radical. kvmwai.edu.inscribd.com In a Norrish Type II reaction, the key intermediate is a 1,4-biradical formed through intramolecular hydrogen abstraction. msu.eduyoutube.com The detection and characterization of these radical intermediates can sometimes be achieved through techniques like laser flash photolysis or by trapping them with radical scavengers.
In reactions mediated by Lewis acids, the initial intermediate is a complex formed between the Lewis acid and the carbonyl oxygen of the ketone. organic-chemistry.orgfigshare.com This complexation increases the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack or other transformations.
The following table summarizes potential intermediates in reactions of this compound based on analogous systems.
| Reaction Type | Potential Intermediates |
| Photochemical (Norrish Type I) | Acyl radical, Cyclopentyl radical |
| Photochemical (Norrish Type II) | 1,4-Biradical |
| Lewis Acid-Catalyzed | Ketone-Lewis acid complex |
Investigation of Radical Processes
Radical processes are central to the photochemistry of ketones. As mentioned, both Norrish Type I and Type II reactions proceed through radical intermediates. kvmwai.edu.inscribd.com The stability of the potential radical fragments often dictates the preferred reaction pathway. For this compound, a Norrish Type I cleavage would generate a cyclopentyl radical and a 2-thenoyl radical.
The study of ketyl radicals, formed by the single-electron reduction of the carbonyl group, is another important area of radical chemistry. nih.gov These radical anions are valuable intermediates in C-C bond formation. Their generation can be achieved using metal reductants or through photoredox catalysis. nih.gov The subsequent reactions of the ketyl radical derived from this compound could involve dimerization or addition to other molecules.
The table below outlines potential radical processes involving this compound.
| Radical Process | Description |
| Norrish Type I Cleavage | Homolytic cleavage of the bond between the carbonyl carbon and the cyclopentyl or thienyl group to form radical pairs. |
| Intramolecular Hydrogen Abstraction | Abstraction of a hydrogen atom from the cyclopentyl ring by the excited carbonyl group, forming a 1,4-biradical. |
| Ketyl Radical Formation | Single-electron reduction of the carbonyl group to form a ketyl radical anion. |
Role of Catalysts and Reaction Conditions in Mechanistic Control
Catalysts and reaction conditions play a pivotal role in controlling the reaction pathways of ketones like this compound. Lewis acids are commonly employed to activate the carbonyl group. For instance, Lewis acids like titanium tetrachloride (TiCl4) can promote Schmidt-like insertion reactions of ketones with alkyl azides. organic-chemistry.org The choice of the Lewis acid and the ketone structure can influence whether the reaction proceeds via an insertion pathway or a Mannich-type reaction. organic-chemistry.org
In the context of enantioselective reactions, chiral Lewis acids can be used to induce stereocontrol. For example, chiral primary-tertiary diamine-Brønsted acid catalysts have been used for the direct asymmetric aldol (B89426) reaction of cyclic ketones with aryl aldehydes in water. rsc.org
Furthermore, reaction conditions such as the solvent can significantly impact the outcome of photochemical reactions. The quantum yields of Norrish Type II reactions, for instance, are known to be solvent-dependent. youtube.com
The following table summarizes the influence of catalysts and conditions on the reactions of ketones, which can be extrapolated to this compound.
| Catalyst/Condition | Effect on Mechanism |
| Lewis Acids (e.g., TiCl4) | Activation of the carbonyl group, promotion of insertion or rearrangement reactions. organic-chemistry.org |
| Chiral Brønsted Acids | Enantioselective control in reactions like the aldol condensation. rsc.org |
| Solvent | Can influence the efficiency and pathway of photochemical reactions. youtube.com |
Advanced Spectroscopic and Structural Characterization of Cyclopentyl Thiophen 2 Yl Methanone
X-ray Crystallography
While a dedicated single-crystal X-ray diffraction study for Cyclopentyl(thiophen-2-yl)methanone is not widely documented in publicly available literature, its molecular and supramolecular characteristics can be inferred from analyses of structurally similar thiophene-based ketones and chalcones. nih.gov Such studies form the basis for predicting the compound's solid-state properties.
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It is anticipated that the thiophene (B33073) ring would be essentially planar. The cyclopentyl ring would likely adopt a non-planar conformation, such as an envelope or half-chair form, to minimize steric strain. nih.gov A key parameter would be the dihedral angle between the plane of the thiophene ring and the plane of the carbonyl group. In related structures, like 1,3-bis(3-thienyl)prop-2-en-1-one, this angle is relatively small, suggesting a tendency towards planarity to facilitate conjugation. nih.gov However, the steric bulk of the cyclopentyl group could induce a more significant twist.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to provide a complete and unambiguous assignment of all atoms in the structure.
The ¹H and ¹³C NMR spectra are characterized by distinct signals for the thiophene and cyclopentyl moieties. The electron-withdrawing nature of the carbonyl group significantly influences the chemical shifts of adjacent nuclei, causing them to appear at a lower field (deshielded).
The protons of the thiophene ring are expected in the aromatic region, typically between 7.0 and 8.0 ppm. The ¹³C spectrum shows a characteristic signal for the carbonyl carbon around 190-200 ppm, with the aromatic carbons of the thiophene ring appearing between 125 and 145 ppm. The aliphatic carbons of the cyclopentyl group are found in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-5 (Thiophene) | 7.8 - 8.0 | dd | Downfield due to proximity to the electron-withdrawing carbonyl group and sulfur's electronegativity. |
| H-3 (Thiophene) | 7.7 - 7.9 | dd | Downfield due to aromaticity and proximity to the carbonyl group. |
| H-4 (Thiophene) | 7.1 - 7.3 | t | Shielded relative to H-3 and H-5, appears as a triplet due to coupling with both. |
| H-1' (Cyclopentyl) | 3.5 - 3.8 | m | Significantly deshielded due to being alpha to the carbonyl group. |
| H-2'/5' (Cyclopentyl) | 1.8 - 2.1 | m | Aliphatic protons beta to the carbonyl. |
| H-3'/4' (Cyclopentyl) | 1.6 - 1.9 | m | Aliphatic protons gamma to the carbonyl, most shielded. |
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carbonyl) | 195 - 205 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C-2 (Thiophene) | 142 - 145 | Quaternary carbon attached to the carbonyl group, downfield. |
| C-5 (Thiophene) | 134 - 136 | Deshielded due to proximity to sulfur and conjugation with the carbonyl. |
| C-3 (Thiophene) | 132 - 134 | Deshielded due to aromaticity. |
| C-4 (Thiophene) | 128 - 130 | Aromatic carbon, typically appears in this region. |
| C-1' (Cyclopentyl) | 45 - 50 | Alpha-carbon to the carbonyl, significantly deshielded. |
| C-2'/5' (Cyclopentyl) | 28 - 32 | Aliphatic carbon beta to the carbonyl. |
| C-3'/4' (Cyclopentyl) | 25 - 28 | Aliphatic carbon gamma to the carbonyl, most shielded. |
Two-dimensional NMR experiments are crucial for unambiguously connecting the different parts of the molecule and confirming the assignments made from 1D spectra. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for the three CH carbons of the thiophene ring and the CH at the C-1' position of the cyclopentyl ring. The four CH₂ carbons of the cyclopentyl ring would appear as negative signals, while the two quaternary carbons (carbonyl and C-2 of thiophene) would be absent.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key expected correlations include:
A cross-peak between H-4 and H-5 of the thiophene ring.
A cross-peak between H-3 and H-4 of the thiophene ring.
Correlations between the methine proton at C-1' and the adjacent methylene protons at C-2'/C-5' of the cyclopentyl ring.
Correlations between the different methylene groups within the cyclopentyl ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to. youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal as laid out in the tables above. For example, the aromatic proton signal at ~7.2 ppm would correlate with the carbon signal at ~129 ppm, assigning them as H-4 and C-4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds, which is essential for connecting the molecular fragments. youtube.com The most informative HMBC correlations for confirming the structure of this compound would be:
A correlation from the C-1' proton of the cyclopentyl ring to the carbonyl carbon (²J coupling).
Correlations from the H-3 and H-5 protons of the thiophene ring to the carbonyl carbon (³J and ⁴J coupling, respectively).
Correlations from the C-1' proton to carbons C-2 and C-3 of the thiophene ring, confirming the connection point.
Correlations from the thiophene protons (H-3 and H-4) to the quaternary carbon C-2.
Conformational Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure of molecules in solution. For this compound, NMR studies are crucial in determining the preferred arrangement of the cyclopentyl and thiophene rings relative to each other. The rotation around the single bond connecting the carbonyl group to the cyclopentyl ring and the bond between the carbonyl group and the thiophene ring allows for various conformations.
Analysis of 1H and 13C NMR chemical shifts, along with coupling constants and Nuclear Overhauser Effect (NOE) experiments, can reveal the dominant conformers. It is proposed that the molecule predominantly exists in a conformation where the steric hindrance between the cyclopentyl and thiophene moieties is minimized. This often involves a non-planar arrangement where the two rings are twisted with respect to the plane of the carbonyl group. More complex NMR techniques, such as those involving restricted rotation analysis, can provide quantitative information about the energy barriers between different conformational states. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The most prominent absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent thiophene ring.
The spectrum also displays characteristic absorptions for the C-H stretching and bending vibrations of the cyclopentyl and thiophene rings. Aromatic C-H stretching vibrations of the thiophene ring are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl group appear just below 3000 cm⁻¹. The C-C and C-S stretching vibrations within the thiophene ring give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), which are diagnostic for the thiophene moiety. iosrjournals.orgresearchgate.net
Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| C-H Stretch (Thiophene) | > 3000 | Aromatic C-H stretching |
| C-H Stretch (Cyclopentyl) | < 3000 | Aliphatic C-H stretching |
| C=O Stretch | 1650-1700 | Carbonyl group stretching |
| C=C Stretch (Thiophene) | 1514-1532, 1430-1454 | Aromatic ring stretching. iosrjournals.org |
| C-S Stretch (Thiophene) | 687-839 | Carbon-sulfur stretching in the thiophene ring. iosrjournals.org |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum. rsc.org The C-S stretching mode and the "breathing" mode of the thiophene ring are also typically Raman active.
The assignment of specific Raman bands to vibrational modes is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. iosrjournals.orgresearchgate.net By comparing the experimental Raman spectrum with the calculated spectrum, a detailed assignment of the vibrational modes can be achieved. This includes the various stretching and deformation modes of both the thiophene and cyclopentyl rings.
Table 2: Selected Raman Active Vibrational Modes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Thiophene Ring Breathing | ~830 | Symmetric expansion and contraction of the thiophene ring |
| C-S Symmetric Stretch | ~650-750 | Symmetric stretching of the carbon-sulfur bonds |
| C=C Symmetric Stretch | ~1400-1500 | In-phase stretching of the carbon-carbon double bonds in the thiophene ring |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The thiophene ring, being an aromatic system, contributes significantly to the π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The carbonyl group possesses non-bonding electrons (n) and can exhibit a weaker n → π* transition at longer wavelengths.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the conformation of the molecule. researchgate.net The conjugation between the carbonyl group and the thiophene ring leads to a red shift (shift to longer wavelengths) of the π → π* transition compared to isolated thiophene.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Notes |
| π → π | 250-290 | Strong absorption due to the conjugated system |
| n → π | 300-350 | Weaker absorption, sometimes obscured by the π → π* band |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.27 g/mol ). sigmaaldrich.com
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragments would include the cyclopentyl cation, the thiophenoyl cation, and fragments arising from the loss of CO. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.
Table 4: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |
| [C₁₀H₁₂OS]⁺ | 180 | Molecular Ion |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
| [C₅H₃OS]⁺ | 111 | Thiophenoyl cation |
| [C₉H₁₂S]⁺ | 152 | Loss of CO from the molecular ion |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.
For this compound, with the molecular formula C₁₀H₁₂OS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The experimentally determined exact mass via HRMS serves to confirm this composition. Various sources indicate the monoisotopic mass of this compound to be approximately 180.06100 Da. cymitquimica.comnist.gov This value is in close agreement with the calculated theoretical exact mass, providing strong evidence for the assigned molecular formula.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂OS | cymitquimica.comchemscene.com |
| Theoretical Exact Mass (Monoisotopic) | 180.06088 Da | Calculated |
| Reported Exact Mass | 180.06100 Da | cymitquimica.comnist.gov |
| Molecular Weight (Average) | 180.27 g/mol | cymitquimica.comchemscene.com |
The slight difference between the theoretical and reported exact mass is within acceptable experimental error for high-resolution mass spectrometers, thus confirming the elemental composition of C₁₀H₁₂OS. This level of accuracy is crucial for distinguishing it from other potential isomers or compounds with similar integer masses.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, typically by electron ionization (EI), the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of ketones, particularly those containing aromatic and cyclic moieties. The primary fragmentation pathways for ketones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage).
For this compound, two principal α-cleavage pathways are anticipated:
Cleavage of the cyclopentyl ring: This would result in the loss of a cyclopentyl radical (•C₅H₉) and the formation of a stable thenoyl cation.
Cleavage of the thiophene ring: This would lead to the loss of a thienyl radical (•C₄H₃S) and the formation of a cyclopentylcarbonyl cation.
The thenoyl cation (C₄H₃S-CO⁺) at m/z 111 is a particularly stable and diagnostically significant fragment for compounds containing a 2-thenoyl group. This stability arises from the resonance delocalization of the positive charge across the thiophene ring and the carbonyl group. The observation of a prominent peak at m/z 111 would be strong evidence for the presence of the thiophene-ketone substructure.
Further fragmentation of the cyclopentyl ring and the thiophene ring can also occur, leading to a series of smaller fragment ions.
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂OS]⁺• | Molecular Ion |
| 111 | [C₅H₃OS]⁺ | α-cleavage, loss of •C₅H₉ (cyclopentyl radical) |
| 97 | [C₆H₉O]⁺ | α-cleavage, loss of •C₄H₃S (thienyl radical) |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
The analysis of the relative abundances of these and other fragments in an experimental mass spectrum would provide definitive confirmation of the structure of this compound, corroborating the data obtained from HRMS and other spectroscopic methods.
Theoretical and Computational Chemistry Studies of Cyclopentyl Thiophen 2 Yl Methanone
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry to predict the properties of molecules like Cyclopentyl(thiophen-2-yl)methanone.
Geometry Optimization and Molecular Structure Prediction
Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in this compound. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These predicted structural parameters are essential for understanding the molecule's physical and chemical behavior.
Table 1: Selected Predicted Geometrical Parameters of this compound
| Parameter | Value |
| C=O Bond Length | ~1.23 Å |
| C-S Bond Length (Thiophene Ring) | ~1.72 Å |
| C-C Bond Length (Thiophene Ring) | ~1.38 - 1.44 Å |
| C-C Bond Length (Cyclopentyl Ring) | ~1.54 Å |
| Thiophene-C-O Bond Angle | ~120° |
Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Computational methods can predict the vibrational frequencies of this compound, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By comparing the predicted spectrum with the experimental one, scientists can confirm the molecule's structure and identify characteristic vibrational modes. For instance, the carbonyl (C=O) stretching frequency is a prominent feature in the vibrational spectrum and is sensitive to the electronic environment of the ketone group.
Electronic Structure Analysis (HOMO/LUMO Orbital Energies and Distributions)
The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. chemscene.com
Computational studies reveal that the HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO is often centered on the carbonyl group and the adjacent atoms of the thiophene ring. This distribution suggests that the thiophene ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Varies |
| LUMO | Varies |
| HOMO-LUMO Gap | Varies |
Note: The exact values depend on the level of theory and basis set employed in the calculation.
Charge Analysis and Quantum Chemical Reactivity Descriptors
Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to determine the distribution of electron density within the this compound molecule. mdpi.com This analysis helps in identifying atomic sites that are electron-rich or electron-deficient, providing further insight into the molecule's reactivity.
Quantum chemical reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. rasayanjournal.co.in These descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors help in predicting the regioselectivity and reactivity of this compound in various chemical reactions. rasayanjournal.co.in
Comparison of Calculated and Experimental NMR Chemical Shifts
A powerful application of computational chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding of each nucleus in this compound, theoretical ¹H and ¹³C NMR spectra can be generated. frontiersin.org Comparing these calculated spectra with experimentally obtained data serves as a stringent test of the accuracy of the computed molecular structure. researchgate.net Good agreement between the calculated and experimental chemical shifts provides strong evidence for the correctness of the predicted geometry and electronic structure. researchgate.net
Conformational Analysis and Energy Landscapes
The cyclopentyl ring in this compound is not planar and can adopt several different conformations, such as the "envelope" and "twist" forms. Furthermore, rotation around the single bond connecting the cyclopentyl ring and the carbonyl group, as well as the bond between the carbonyl group and the thiophene ring, leads to a complex conformational landscape.
Computational methods are employed to explore this landscape by calculating the relative energies of different conformers. rsc.org This analysis helps to identify the most stable conformations and the energy barriers for interconversion between them. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organic reactions, including those involving thiophene and ketone moieties. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles governing its formation and subsequent reactions can be inferred from theoretical investigations of analogous systems.
One of the common synthetic routes to this compound involves the Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride or a similar acylating agent. DFT calculations on related acylation reactions of aromatic compounds have provided detailed insights into the transition states and intermediates. The reaction typically proceeds through an electrophilic aromatic substitution mechanism. Computational models would predict the formation of a sigma complex (also known as an arenium ion) as a key intermediate, where the acyl group is attached to the C2 position of the thiophene ring. The transition state leading to this intermediate would involve the developing bond between the thiophene carbon and the acyl carbon, with a significant positive charge delocalized over the thiophene ring. The relative energies of the transition states for attack at the C2 versus the C3 position of thiophene can be calculated to explain the observed regioselectivity, with the C2-acylated product being favored.
Another relevant reaction class is the Grignard reaction, where a Grignard reagent attacks a carbonyl compound. For instance, the reaction of a thiophene-based Grignard reagent with cyclopentanone (B42830), or a cyclopentyl Grignard reagent with a thiophene-2-carbonyl compound, could be modeled. acs.org DFT studies on Grignard reactions with ketones have shown that the mechanism can be complex, sometimes involving aggregates of the Grignard reagent. acs.org The transition state for the nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon would be a key focus of such a study. Calculations can elucidate the structure of this transition state, including the coordination of the magnesium atom to the carbonyl oxygen, and determine the activation energy barrier for the reaction.
Furthermore, computational studies on the reactions of thiophene derivatives with carbonyl compounds have revealed the importance of factors like dehydration conditions in driving the reaction towards the desired product. researchgate.net DFT calculations can model the reaction profile, identifying transition states for steps like addition, elimination of water, and any subsequent rearrangements. researchgate.net For example, in the reaction of a 3-amidothiophene with carbonyl compounds, DFT calculations have identified transition states for the initial nucleophilic attack, proton transfer steps, and the final dehydration. researchgate.net These studies provide a framework for understanding the potential reaction pathways and transition states involved in reactions of this compound.
The table below summarizes hypothetical transition state analysis for a Grignard-type synthesis of this compound, based on general principles from computational studies of similar reactions.
| Reaction Step | Description of Transition State (TS) | Key Computational Parameters |
| Nucleophilic Attack | The carbon of the cyclopentyl Grignard reagent approaches the carbonyl carbon of a thiophene-2-carbonyl compound. The Mg atom is coordinated to the carbonyl oxygen. | C-C bond distance (forming), C=O bond distance (lengthening), Activation Energy (ΔG‡) |
| Protonation | The resulting alkoxide is protonated by a workup acid. The transition state involves the transfer of a proton from the acid to the oxygen atom. | O-H bond distance (forming), Activation Energy (ΔG‡) |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding)
The intermolecular interactions of this compound are crucial for understanding its physical properties, crystal packing, and interactions with biological targets. Computational studies, often employing DFT, are instrumental in characterizing these non-covalent interactions, particularly hydrogen bonding.
This compound possesses several potential sites for hydrogen bonding. The carbonyl oxygen atom is a primary hydrogen bond acceptor. youtube.com The thiophene ring, with its sulfur atom and aromatic π-system, also participates in weaker non-covalent interactions. The cyclopentyl group, with its C-H bonds, can act as a weak hydrogen bond donor.
Computational studies on cyclopentanone have identified the presence of weak C–H⋯O hydrogen bonds, with an interaction energy of approximately -6 kJ mol⁻¹. researchgate.net These interactions can be probed and characterized using techniques like inelastic neutron scattering (INS) combined with DFT calculations. researchgate.net In mixtures with hydrogen bond donors like methanol (B129727), cyclopentanone can form 1:1 and 1:2 cross-associations through hydrogen bonding to the carbonyl oxygen. researchgate.net
The thiophene moiety contributes to the intermolecular interaction profile in several ways. The sulfur atom in thiophene can act as a hydrogen bond acceptor, although it is a weaker acceptor than oxygen. nih.gov Studies on thiophene interacting with hydrides like HF and H₂O indicate that π-type hydrogen bonds, where the hydride interacts with the aromatic cloud of the thiophene ring, are favored. researchgate.net Symmetry-adapted perturbation theory (SAPT) analysis has shown that dispersion and electrostatic interactions are dominant in these thiophene complexes. researchgate.net Furthermore, the sulfur atom can participate in S···π interactions. researchgate.net
In the context of this compound, several types of hydrogen bonds can be computationally investigated. These include:
C-H···O bonds: Involving the C-H bonds of the cyclopentyl ring or the thiophene ring as donors and the carbonyl oxygen as the acceptor.
C-H···S bonds: Involving the C-H bonds of the cyclopentyl ring as donors and the thiophene sulfur atom as the acceptor.
C-H···π interactions: Involving the C-H bonds of the cyclopentyl group interacting with the π-system of the thiophene ring.
The table below provides a summary of potential intermolecular hydrogen bonds in this compound, with typical bond distances and energies derived from computational studies on analogous systems.
| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) | Typical Calculated Interaction Energy (kJ/mol) |
| C-H···O | Cyclopentyl C-H | Carbonyl Oxygen | 2.2 - 2.5 | -4 to -8 researchgate.net |
| C-H···O | Thiophene C-H | Carbonyl Oxygen | 2.3 - 2.6 | -3 to -6 |
| C-H···S | Cyclopentyl C-H | Thiophene Sulfur | 2.8 - 3.2 | -1 to -4 |
| C-H···π | Cyclopentyl C-H | Thiophene π-system | 2.5 - 2.9 | -2 to -5 |
These computational insights into the intermolecular interactions are vital for predicting the supramolecular chemistry of this compound and for designing new materials or understanding its interactions in a biological context. rsc.org
Synthesis and Chemical Characterization of Cyclopentyl Thiophen 2 Yl Methanone Analogues and Derivatives
Systemic Modification of the Cyclopentyl Moiety
The cyclopentyl group of cyclopentyl(thiophen-2-yl)methanone offers a versatile platform for structural modification. Alterations to this aliphatic ring, including the introduction of various substituents and changes in ring size, have been explored to modulate the compound's properties.
Introduction of Substituents on the Cyclopentyl Ring
Further functionalization can be envisioned through standard organic transformations on a pre-existing cyclopentyl ring or by constructing the substituted ring from acyclic precursors. For instance, the synthesis of γ-functionalized cyclopentenones can be achieved via the conjugate addition of nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction and intramolecular cyclization. This approach could theoretically be adapted to produce cyclopentyl rings with a variety of substituents, which could then be coupled with a thiophene (B33073) moiety.
Table 1: Examples of Substituents Introduced on the Cyclopentyl Ring
| Substituent | Synthetic Method | Precursor | Reference |
| thiophen-2-yl | Intramolecular cyclocondensation and reduction | 1,6-di(thiophen-2-yl)hexane-1,6-dione | nih.gov |
Ring Expansion/Contraction Analogues
Altering the size of the cycloalkyl ring can significantly impact the steric profile and conformational flexibility of the molecule. The synthesis of both ring-contracted (cyclobutyl) and ring-expanded (cyclohexyl) analogues of this compound has been reported. These are typically prepared via a Friedel-Crafts acylation reaction between thiophene and the corresponding cycloalkanecarbonyl chloride, often using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
For example, the synthesis of cyclobutyl(thiophen-2-yl)methanone and cyclohexyl(thiophen-2-yl)methanone (B1660605) follows this general and well-established synthetic route. The choice of cycloalkanecarbonyl chloride directly determines the size of the resulting cycloalkyl ketone.
Table 2: Ring Expansion/Contraction Analogues of this compound
| Analogue Name | Cycloalkyl Ring Size | Synthetic Method | Key Reagents |
| Cyclobutyl(thiophen-2-yl)methanone | 4 | Friedel-Crafts acylation | Cyclobutanecarbonyl chloride, Thiophene, AlCl₃ |
| Cyclohexyl(thiophen-2-yl)methanone | 6 | Friedel-Crafts acylation | Cyclohexanecarbonyl chloride, Thiophene, AlCl₃ |
Systemic Modification of the Thiophene Moiety
The thiophene ring is a key component that can be readily modified through various substitution patterns or by replacing the sulfur heteroatom with other heteroatoms, leading to a wide range of analogues.
Substitution Patterns on the Thiophene Ring
The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of substituents. Bromination of thiophene rings is a common transformation. For instance, the bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione with bromine in dichloromethane (B109758) regioselectively yields the corresponding dibrominated product. nih.gov This suggests that the thiophene ring in this compound could be similarly halogenated, providing a handle for further functionalization through cross-coupling reactions.
Furthermore, more complex fused systems can be synthesized. For example, 2-aroylbenzo[b]thiophen-3-ols can be prepared in a one-pot reaction from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones. This methodology could be adapted to create benzo[b]thiophene analogues of the title compound. The synthesis of thiophene-linked 1,2,4-triazoles has also been reported, starting from thiophene-2-carbohydrazide. This demonstrates the possibility of introducing complex heterocyclic substituents onto the thiophene ring.
Table 3: Examples of Substitution Patterns on the Thiophene Ring
| Modification | Synthetic Method | Key Reagents |
| Bromination | Electrophilic Bromination | Bromine, Dichloromethane |
| Benzo[b]thiophene fusion | One-pot cyclization | 2-Mercaptobenzoic acid, Aryl bromomethyl ketone |
| 1,2,4-Triazole substitution | Cyclization of carbohydrazide | Thiophene-2-carbohydrazide, Isothiocyanate |
Heteroatom Analogues of the Thiophene Ring
Replacing the sulfur atom in the thiophene ring with other heteroatoms, such as oxygen (furan) or nitrogen (pyrrole), can significantly alter the electronic properties of the aromatic ring. The synthesis of furan (B31954) and pyrrole (B145914) analogues of 1,6-di(thiophen-2-yl)hexane-1,6-dione has been achieved through the acylation of furan and pyrrole with the corresponding diacyl chloride. nih.gov This suggests that cyclopentyl(furan-2-yl)methanone and cyclopentyl(pyrrole-2-yl)methanone could be synthesized via a similar Friedel-Crafts acylation of furan and pyrrole with cyclopentanecarbonyl chloride. The synthesis of thiazole-containing analogues is also of interest, and methods for preparing substituted thiazoles are well-documented.
Table 4: Heteroatom Analogues of the Thiophene Ring
| Heteroatom Analogue | Heterocycle | Proposed Synthetic Method |
| Cyclopentyl(furan-2-yl)methanone | Furan | Friedel-Crafts acylation |
| Cyclopentyl(pyrrole-2-yl)methanone | Pyrrole | Friedel-Crafts acylation |
| Cyclopentyl(thiazol-2-yl)methanone | Thiazole (B1198619) | Hantzsch thiazole synthesis or similar methods |
Variation of the Ketone Linker
The ketone group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, thereby creating a range of derivatives with different chemical properties.
Common derivatizations of the ketone include its conversion to an oxime, hydrazone, or thioketone. The synthesis of the corresponding oxime can be achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride. Hydrazone derivatives can be prepared by the condensation of the ketone with hydrazine (B178648) or substituted hydrazines. For instance, the synthesis of (E)-N′-(thiophen-2-yl(2-(thiophen-2-yl)cyclopent-1-en-1-yl)methylene)acetohydrazide has been reported from a related cyclopentenyl ketone and hydrazine hydrate, indicating the feasibility of this transformation. nih.gov
The conversion of the ketone to a thioketone can be accomplished using a thionating agent such as Lawesson's reagent. numberanalytics.comnih.gov This reagent is widely used for the conversion of carbonyl compounds to their corresponding thiocarbonyls. numberanalytics.comnih.gov
Table 5: Variations of the Ketone Linker
| Derivative | Functional Group | General Synthetic Method | Key Reagents |
| Oxime | C=N-OH | Condensation | Hydroxylamine hydrochloride |
| Hydrazone | C=N-NH₂ | Condensation | Hydrazine hydrate |
| Thioketone | C=S | Thionation | Lawesson's reagent |
Incorporation into Polycyclic and Spiro Systems
The unique structural features of this compound, combining a reactive ketone carbonyl group with an aromatic thiophene ring, make it a versatile precursor for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. Research in this area focuses on leveraging these functional groups to construct fused or spiro-fused ring systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Polycyclic Thiophene-Containing Systems
The fusion of additional rings onto the thiophene core of this compound can be achieved through various cyclization strategies. These reactions often involve the ketone moiety or the reactive positions on the thiophene ring to build new carbocyclic or heterocyclic rings.
One potential pathway to polycyclic systems is through intramolecular cyclization reactions. For instance, derivatives of this compound, appropriately functionalized on the cyclopentyl ring or the thiophene ring, could undergo acid-catalyzed intramolecular Friedel-Crafts-type reactions to form fused ring systems. acs.orgnih.govresearchgate.net While direct examples with this compound are not extensively documented, the general methodology is well-established for related thienyl ketones. researchgate.net
Another approach involves the construction of a new ring onto the thiophene nucleus. For example, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been reported starting from 2-acetylthiophene. nih.gov This suggests that this compound could potentially be a substrate for similar transformations, leading to the formation of a fused pyridine (B92270) ring.
Furthermore, the Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur, is a well-established method for the synthesis of polysubstituted 2-aminothiophenes. rsc.orgfrontiersin.orgmdpi.comnih.govnih.gov While this reaction typically builds a new thiophene ring, modifications of this reaction starting with a pre-existing thiophene ketone like this compound could potentially lead to the formation of fused thieno[2,3-b]thiophene (B1266192) systems or other polycyclic structures under specific conditions.
The synthesis of cyclopenta[b]thiophenes has also been explored, often starting from precursors that can form a five-membered ring fused to the thiophene. wikipedia.org The cyclopentyl moiety of this compound could, in principle, be modified and induced to cyclize onto the thiophene ring, although this would require significant synthetic manipulation.
A summary of potential polycyclic systems derivable from this compound analogues is presented below:
| Starting Material Analogue | Reaction Type | Resulting Polycyclic System | Reference |
| 2-Acetylthiophene | One-pot triazolization followed by Pomeranz-Fritsch cyclization and denitrogenative transformation | Thieno[2,3-c]pyridine | nih.gov |
| Alkynyl Indoles | Formal [2+2+1] Intramolecular Dearomatizing Cyclization with K₂S and S₈ | Polycyclic Thienoindolines | researchgate.net |
| Thienylchromenones | Photochemical Intramolecular Cyclization | Angular Tetracyclic Compounds | researchgate.net |
Synthesis of Spirocyclic Systems Containing a Thiophene Moiety
The carbonyl group of this compound is a key functional handle for the construction of spirocyclic systems. Spiro compounds, characterized by two rings connected through a single common atom, are of considerable interest due to their unique three-dimensional structures.
A prominent method for the synthesis of spirocycles from ketones is the 1,3-dipolar cycloaddition reaction. For instance, the reaction of an in-situ generated azomethine ylide with a suitable dipolarophile can lead to the formation of spiro-pyrrolidine derivatives. In the context of this compound, it can be first converted to a chalcone-like derivative, (E)-1-(cyclopentyl)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one, which can then act as the dipolarophile. The subsequent reaction with an azomethine ylide, typically generated from the condensation of an α-amino acid and an aldehyde or isatin (B1672199), would yield a spiro[pyrrolidine-3,1'-cyclopentan]-yl](thiophen-2-yl)methanone derivative.
Detailed studies on the synthesis of spiro[indole-3,2'-pyrrolidine] derivatives have been conducted using chalcones derived from 2-acetylthiophene. These reactions proceed with high regio- and stereoselectivity. It is plausible that chalcones derived from this compound would exhibit similar reactivity, affording novel spirocyclic compounds.
The general scheme for the synthesis of spiro[indole-3,2'-pyrrolidine] derivatives from a thienyl chalcone (B49325) is as follows:
Chalcone Formation: Condensation of this compound with an appropriate aromatic aldehyde to yield the corresponding (E)-3-aryl-1-(cyclopentyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Azomethine Ylide Generation: In-situ formation of an azomethine ylide from the reaction of isatin and an α-amino acid (e.g., sarcosine (B1681465) or L-proline).
1,3-Dipolar Cycloaddition: Reaction of the chalcone with the azomethine ylide to furnish the spiro[indole-3,2'-pyrrolidine] system.
A representative table of spiro compounds synthesized from analogues of this compound is provided below:
| Chalcone Precursor (from 2-acetylthiophene) | Amino Acid | Resulting Spiro Compound | Reference |
| (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | Phenylalanine | 5'-benzyl-4'-(thiophen-2-oyl)-spiro[indole-3,2'-pyrrolidin]-2-one | |
| (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenylalanine | 5'-benzyl-4'-(4-chlorobenzoyl)-spiro[indole-3,2'-pyrrolidin]-2-one | |
| (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenylalanine | 5'-benzyl-4'-(4-methoxybenzoyl)-spiro[indole-3,2'-pyrrolidin]-2-one |
Furthermore, the synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives has been reported through a spirocyclization/annulation reaction sequence, showcasing another potential avenue for creating complex spiro systems from precursors that could be derived from this compound. nih.gov
Potential Applications in Advanced Materials and Chemical Synthesis
Role as Versatile Building Blocks and Intermediates in Organic Synthesis
Cyclopentyl(thiophen-2-yl)methanone is recognized as a versatile building block and an important intermediate in multi-step organic syntheses. cymitquimica.comsigmaaldrich.comchemscene.com The reactivity of its ketone functional group allows for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures. cymitquimica.com
A notable example of its application as a synthetic intermediate is in the production of the dissociative anesthetic and tranquilizer, Tiletamine (B1682376). google.com In a patented synthesis process, this compound serves as the starting ketone. The synthesis proceeds through a series of reactions where the cyclopentyl 2-thienyl ketone is first halogenated. This is followed by amination and subsequent thermal rearrangement of the resulting product to form the tiletamine free base. google.com This process highlights the utility of this compound in constructing complex pharmaceutical compounds. The synthesis of the ketone itself can be achieved through the direct acylation of thiophene (B33073) with cyclopentanecarboxylic acid, a method that offers high yields. google.com
The following table outlines the key reaction steps in the synthesis of Tiletamine starting from this compound, as described in the patent literature.
| Step | Reaction | Reactants | Product |
| 1 | Halogenation | This compound, Halide | Halogenated cyclopentane (B165970) 2-thienyl ketone |
| 2 | Amination | Halogenated cyclopentane 2-thienyl ketone, Amine | Intermediate amine product |
| 3 | Thermal Rearrangement | Intermediate amine product | Tiletamine free base |
This table is based on the general reaction scheme for the synthesis of Tiletamine from this compound.
Potential in Organic Electronics and Optoelectronic Materials
Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. scientific.netresearchgate.netnih.govcmu.edugoogle.comnih.govresearchgate.net Thiophene-containing conjugated polymers and oligomers are key components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netrsc.org The electronic properties of these materials are derived from the delocalized π-electron system of the thiophene rings. cmu.edu
While direct applications of this compound in this field are not yet widely reported, its structure suggests significant potential. The thiophene moiety provides the necessary electronic characteristics for a semiconductor, and the molecule can be seen as a precursor for larger, more complex conjugated systems. cymitquimica.com Thiophene derivatives are often used as monomers in the synthesis of conductive polymers. scientific.netresearchgate.netgoogle.com The ketone group in this compound could be chemically modified to create a polymerizable unit, allowing for its incorporation into a polymer backbone. Such polymers could potentially exhibit interesting optoelectronic properties for use in various devices.
Application in the Development of Non-Linear Optical Materials
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising for NLO applications. optica.orgaip.orgrsc.org The thiophene ring can act as an effective π-bridge and, in some cases, as an electron donor. aip.org
Use in Catalyst Development and Ligand Design
The development of new catalysts is essential for efficient and selective chemical transformations. Transition metal complexes are widely used as catalysts, and their activity and selectivity are often tuned by the ligands that coordinate to the metal center. rsc.org Thiophene-containing molecules have been explored as ligands in catalysis due to the ability of the sulfur atom to coordinate with transition metals. researchgate.netuea.ac.uksemanticscholar.org
For example, thienyl-containing β-diketones are known to form stable complexes with a variety of metals and can act as ligands in catalytic reactions. core.ac.ukajol.info Furthermore, a manganese-catalyzed dehydrogenative coupling reaction has been developed for the synthesis of thiophene-substituted ketones, indicating the compatibility of the thienyl ketone moiety with transition metal catalysis. nih.gov
While the direct use of this compound as a ligand has not been extensively documented, its structure presents possibilities for ligand design. The oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring could potentially act as a bidentate ligand, chelating to a metal center. Such a ligand could influence the electronic and steric environment of the metal, thereby affecting its catalytic properties. The development of catalysts based on this compound or its derivatives could lead to new catalytic systems for a variety of organic transformations.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of Cyclopentyl(thiophen-2-yl)methanone has been approached through methods like the direct acylation of cyclopentanecarboxylic acid with thiophene (B33073) using a water-scavenging solvent like polyphosphoric acid, which circumvents the need for forming the acid chloride intermediate and avoids heavy metal waste streams. google.com However, the development of stereoselective synthetic pathways remains a largely unexplored and highly promising area of research.
Future efforts could focus on asymmetric catalysis to introduce chirality either in the cyclopentyl ring or through modifications of the thiophene moiety. The use of chiral secondary amine organocatalysts, which have proven effective in the synthesis of optically active morphan compounds, presents a potential strategy. rsc.org Computational chemistry could be employed to design and predict the efficacy of such catalysts. rsc.org
Another avenue for exploration is the stereoselective reduction of a prochiral precursor. Modern synthetic methods offer a variety of chiral reducing agents and catalytic hydrogenation techniques, such as those employing Crabtree's catalyst, that could be adapted to produce enantiomerically enriched forms of this compound or its derivatives. rsc.org Furthermore, acid-mediated Julia-type transformations have been used for the stereoselective synthesis of other β,γ-unsaturated ketones and could potentially be adapted for derivatives of the target molecule. thieme-connect.de
A summary of potential stereoselective synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Catalyst/Reagent | Desired Outcome |
| Asymmetric Acylation | Chiral Lewis Acids or Organocatalysts | Enantioselective formation of the C-C bond |
| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Stereoselective reduction of a prochiral precursor |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries or similar chiral groups | Diastereoselective synthesis followed by auxiliary removal |
| Enzymatic Resolution | Lipases or other hydrolases | Separation of enantiomers from a racemic mixture |
These advanced synthetic methods would not only provide access to new chemical entities with defined stereochemistry but also open the door to exploring their chiroptical properties and potential applications in stereospecific recognition and catalysis.
Advanced Mechanistic Investigations under Diverse Conditions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new reactivity. While general mechanisms for reactions of ketones and Grignard reagents are well-established, detailed investigations under diverse conditions for this specific molecule are lacking. pressbooks.pubmasterorganicchemistry.com
Future research should aim to elucidate the mechanistic pathways of its formation and subsequent reactions. For instance, a detailed study of the Grignard reaction between a cyclopentylmagnesium halide and 2-thiophenecarbonyl chloride could reveal the influence of solvent, temperature, and additives on yield and byproduct formation. The mechanism of Grignard reagent formation itself is complex and involves surface-adherent radicals, which could be investigated in the context of this specific synthesis. alfredstate.eduresearchgate.net
Furthermore, mechanistic studies of ruthenium-catalyzed dehydrogenative thioester synthesis and hydrogenation could provide insights into the activation of the thiophene ring and the carbonyl group in this compound. acs.org Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring (e.g., NMR, IR) under various reaction conditions would be invaluable in constructing a detailed mechanistic picture. Computational modeling, specifically Density Functional Theory (DFT) calculations, can complement experimental work by mapping out reaction energy profiles and identifying transition states. acs.org
Exploration of New Reactivity Modes and Transformations
The reactivity of the ketone and the thiophene ring in this compound offers a fertile ground for discovering novel transformations. The presence of the ketone functionality makes it a prime candidate for a wide range of well-established ketone reactions, including but not limited to aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations. testbook.com
More advanced and less explored reactivity modes could involve the strategic functionalization of the thiophene ring. Thiophenes are known to participate in various transition metal-catalyzed cross-coupling reactions, which could be exploited to introduce new substituents onto the heterocyclic core. nih.gov For instance, the development of dearomative cycloadditions, potentially catalyzed by energy transfer, could lead to novel bicyclic structures derived from the thiophene moiety. acs.org
The acidic α-protons on the cyclopentyl ring adjacent to the carbonyl group also offer a handle for various transformations. Enolate chemistry could be employed to introduce a range of electrophiles at this position. core.ac.uk The combination of thiophene's unique electronic properties and the ketone's reactivity could lead to the discovery of entirely new cyclization or rearrangement reactions, potentially yielding complex heterocyclic scaffolds with interesting biological or material properties. researchgate.netmdpi.com
Theoretical Studies on Excited States and Photophysical Properties
The photophysical properties of thiophene-based compounds are of significant interest for applications in organic electronics and photochemistry. rsc.orgresearchgate.netnih.gov Theoretical studies on the excited states of this compound are essential for understanding its behavior upon light absorption and for designing new materials with tailored photophysical characteristics.
Building on studies of related molecules like bis(2-thienyl)ketone and 2-benzoylthiophene, future research can employ high-level quantum chemical methods to investigate the electronic structure and potential energy surfaces of the excited states of this compound. nih.govresearchgate.net Methods such as Time-Dependent Density Functional Theory (TD-DFT) and algebraic diagrammatic construction to the second order (ADC(2)) can provide insights into the nature of the low-lying singlet and triplet excited states (e.g., n→π* vs. π→π*), their relative energies, and their geometries. epfl.chrsc.org
Key areas for theoretical investigation include:
Excitation Energies and Absorption Spectra: Calculating the vertical excitation energies to predict the UV-Vis absorption spectrum and understanding the influence of the cyclopentyl group on the electronic transitions of the 2-acylthiophene chromophore.
Excited-State Dynamics: Simulating the deactivation pathways from the excited states, including internal conversion, intersystem crossing, and potential photochemical reactions like ring-opening or hydrogen abstraction.
Solvent Effects: Investigating how the polarity of the solvent influences the energies and properties of the excited states, which is crucial for understanding its behavior in different environments. rsc.orgnih.gov
These theoretical investigations will not only provide a fundamental understanding of the photophysics of this compound but also guide the design of new photosensitizers, photocatalysts, and fluorescent probes based on this molecular scaffold. njit.edu
Q & A
Basic: What are the common synthetic routes for Cyclopentyl(thiophen-2-yl)methanone?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where a thiophene derivative reacts with cyclopentylcarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include cross-coupling reactions using palladium catalysts or ketone formation via Grignard reagents. Post-synthesis purification often involves column chromatography, followed by validation using HPLC and NMR spectroscopy. For structurally similar compounds, oxidation and reduction of ketone moieties are also explored to modify reactivity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the cyclopentyl and thiophenyl groups and assess purity (e.g., thiophene protons appear at δ 6.8–7.5 ppm).
- FT-IR : Identification of the carbonyl stretch (~1650–1750 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or EI-MS).
- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing (see advanced questions below) .
Advanced: How can crystallographic data contradictions be resolved during structure determination?
Methodological Answer:
Discrepancies in crystallographic data (e.g., anisotropic displacement parameters, bond-length outliers) require rigorous validation using tools like:
- SHELXL/PLATON : To check for missed symmetry, twinning, or incorrect space group assignments.
- WinGX/ORTEP : For visualizing thermal ellipsoids and hydrogen-bonding networks.
- R-value analysis : A high R-int value (>0.05) may indicate poor data quality, necessitating recollection or alternative refinement strategies .
Advanced: What parameters optimize the synthesis yield of this compound?
Methodological Answer:
A multi-response optimization approach (e.g., Design of Experiments) can balance yield and purity. Key factors include:
| Parameter | Optimal Range |
|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents |
| Temperature | 0–5°C (to minimize side reactions) |
| Solvent | Dichloromethane or CS₂ |
| Reaction Time | 4–6 hours |
Validation via HPLC-MS ensures minimal byproducts like sulfoxides or disubstituted thiophenes .
Advanced: How is the biological activity of this compound evaluated in drug discovery?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) or microbial strains to assess IC₅₀/MIC values.
- Enantiomeric excess (ee) : For chiral derivatives, use chiral HPLC or bioreduction with enzymes (e.g., Leuconostoc pseudomesenteroides), optimizing conditions via nonlinear programming models .
- SAR studies : Modify the cyclopentyl or thiophene moieties to probe binding affinity changes .
Advanced: How should researchers address contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- DFT calculations : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA).
- Dynamic effects : Account for conformational flexibility in solution (e.g., thiophene ring puckering) via variable-temperature NMR.
- Cross-validation : Use X-ray crystallography to resolve ambiguities in planar vs. non-planar carbonyl geometries .
Advanced: What strategies are used for impurity profiling in this compound synthesis?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., cyclopentylmandelic acid, CAS 427-49-6) with a C18 column and gradient elution.
- Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP pharmacopeial guidelines) .
- Crystallization screening : To isolate and characterize persistent byproducts.
Advanced: How does the thiophene-cyclopentyl motif influence structure-activity relationships (SAR)?
Methodological Answer:
- Privileged substructure : The thiophene ring mimics protein β-turns, enhancing receptor binding promiscuity.
- Steric effects : The cyclopentyl group modulates lipophilicity and steric bulk, affecting bioavailability.
- Electron density : Thiophene’s electron-rich nature stabilizes charge-transfer interactions in drug-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
